molecular formula C11H13FO3 B1446014 3-n-Butoxy-5-fluorobenzoic acid CAS No. 1443311-12-3

3-n-Butoxy-5-fluorobenzoic acid

Cat. No.: B1446014
CAS No.: 1443311-12-3
M. Wt: 212.22 g/mol
InChI Key: CITURDNNQNVHFZ-UHFFFAOYSA-N
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Description

3-n-Butoxy-5-fluorobenzoic acid (CAS 1443311-12-3) is an aromatic benzoic acid derivative with the molecular formula C11H13FO3 and a molecular weight of 212.22 g/mol . This compound serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure, featuring a carboxylic acid group, a fluorine substituent, and an n-butoxy chain on a benzene ring, makes it a versatile intermediate for the design and synthesis of more complex molecules. Researchers can utilize the carboxylic acid moiety for amide coupling reactions or esterification, while the ether linkage can provide desired solubility properties . The presence of the fluorine atom is of particular interest in drug discovery, as it can influence a compound's electronegativity, metabolic stability, and membrane permeability . As a derivative of 3-fluorobenzoic acid, it shares characteristics with a well-studied compound used in various scientific applications . This product is intended for research purposes as a chemical standard or synthetic intermediate. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-butoxy-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-2-3-4-15-10-6-8(11(13)14)5-9(12)7-10/h5-7H,2-4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITURDNNQNVHFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=CC(=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 N Butoxy 5 Fluorobenzoic Acid and Its Derivatives

2 Regioselective Alkylation Methods for Butoxy Group Installation

When starting with a precursor containing multiple hydroxyl groups, such as methyl 3,5-dihydroxybenzoate, regioselective alkylation becomes a significant challenge. To achieve selective introduction of the n-butoxy group at the 3-position, one of the hydroxyl groups may need to be protected.

Alternatively, the inherent differences in the acidity of the hydroxyl groups can sometimes be exploited for regioselective alkylation under carefully controlled conditions. The use of a specific base and stoichiometry can favor the deprotonation and subsequent alkylation of one hydroxyl group over the other. For instance, studies on the regioselective N-alkylation of indazoles have shown that the choice of base and solvent can significantly influence the position of alkylation. beilstein-journals.org A similar strategic approach could be applied to the O-alkylation of dihydroxybenzoates.

Synthesis of Substituted Benzoic Acid Precursors and Key Intermediates for 3-n-Butoxy-5-fluorobenzoic acid Synthesis

A plausible synthetic route to this compound involves a multi-step process starting from readily available precursors. A key strategy is the initial synthesis of a suitably substituted benzoic acid ester, which can then be further functionalized.

A common precursor for this synthesis is methyl 3,5-dihydroxybenzoate . This can be selectively mono-alkylated to introduce the n-butoxy group at the 3-position. The remaining hydroxyl group at the 5-position can then be converted to a fluorine atom. However, a more common and often more efficient route involves starting with a fluorinated precursor.

A practical pathway commences with 3,5-difluorobenzoic acid . This can be prepared from 3,5-difluoroaniline (B1215098) via diazotization followed by a Sandmeyer-type reaction. researchgate.net The 3,5-difluorobenzoic acid is then esterified, typically with methanol (B129727) in the presence of an acid catalyst, to yield methyl 3,5-difluorobenzoate .

The crucial step is the regioselective nucleophilic aromatic substitution of one of the fluorine atoms with a butoxy group. The fluorine at the 3-position can be selectively replaced by reacting methyl 3,5-difluorobenzoate with sodium butoxide in butanol. This reaction is driven by the electron-withdrawing effect of the ester group, which activates the ring towards nucleophilic attack. This yields methyl 3-n-butoxy-5-fluorobenzoate .

Derivatization of the Carboxylic Acid Functionality in this compound

Esterification, the conversion of the carboxylic acid to an ester, can be accomplished through several methods. The classic Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a common approach. For more sensitive substrates or to achieve higher yields, milder coupling agents can be employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) facilitate ester formation under neutral conditions.

Amide bond formation, a critical transformation in the synthesis of biologically active compounds, is also a key derivatization pathway for this compound. Direct condensation with an amine can be promoted by a variety of coupling reagents. Popular choices include peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate). These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond under mild conditions, thereby preserving the integrity of other functional groups within the molecule.

The choice of derivatization method is often dictated by the specific requirements of the target molecule, including the nature of the coupling partner and the presence of other sensitive functional groups.

Table 1: Common Reagents for the Derivatization of this compound

TransformationReagent(s)Typical Conditions
EsterificationAlcohol, H₂SO₄ or HCl (catalytic)Reflux
EsterificationAlcohol, DCC or EDC, DMAP (catalytic)Room temperature
AmidationAmine, HATU, HBTU, or BOP, Base (e.g., DIPEA)Room temperature

Advanced Coupling Reactions in the Synthesis of Complex this compound Analogues

To construct more complex molecular frameworks, palladium-catalyzed cross-coupling reactions are indispensable tools. These reactions allow for the precise and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the connection of the this compound scaffold to other molecular fragments.

Suzuki-Miyaura Cross-Coupling Reactions and Other C-C Bond Formations

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. evitachem.com To utilize this compound in a Suzuki-Miyaura reaction, it is typically first converted to an aryl halide or triflate derivative. For instance, the carboxylic acid could be transformed into a bromo- or iodo-substituted analog, which can then participate in the coupling reaction.

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. A base is required to activate the organoboron species for transmetalation.

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and good functional group tolerance. A variety of palladium sources, such as Pd(PPh₃)₄ or Pd(OAc)₂, can be used in combination with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) or more specialized ligands designed for challenging couplings.

Table 2: Illustrative Suzuki-Miyaura Reaction Components

ComponentExample(s)Role in Reaction
Aryl Halide/TriflateDerivative of this compoundElectrophilic partner
Organoboron ReagentArylboronic acid, Alkylboronic acidNucleophilic partner
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂Catalyst for C-C bond formation
LigandPPh₃, SPhos, XPhosStabilizes and activates the catalyst
BaseK₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron reagent
SolventToluene, Dioxane, DMFReaction medium

Palladium-Catalyzed Amination and Other C-N Bond Formations

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, coupling an amine with an aryl halide or triflate in the presence of a palladium catalyst. Similar to the Suzuki-Miyaura reaction, this transformation would require the initial conversion of this compound to a suitable halide or triflate derivative.

This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials. The catalytic cycle mirrors that of other cross-coupling reactions, involving oxidative addition, coordination of the amine, deprotonation by a base to form an amido complex, and subsequent reductive elimination to yield the arylamine product and regenerate the palladium catalyst.

The success of the Buchwald-Hartwig amination often hinges on the selection of the appropriate ligand for the palladium catalyst. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig ligand families (e.g., XPhos, SPhos, RuPhos), are frequently employed to facilitate the catalytic cycle and promote high reaction efficiency, even with challenging substrates.

Table 3: Key Components for Buchwald-Hartwig Amination

ComponentExample(s)Role in Reaction
Aryl Halide/TriflateDerivative of this compoundElectrophilic partner
AminePrimary or secondary aminesNucleophilic partner
Palladium CatalystPd₂(dba)₃, Pd(OAc)₂Catalyst for C-N bond formation
LigandXPhos, SPhos, RuPhosFacilitates the catalytic cycle
BaseNaOtBu, K₃PO₄, Cs₂CO₃Deprotonates the amine
SolventToluene, DioxaneReaction medium

Elucidation of Chemical Reactivity and Mechanistic Pathways of 3 N Butoxy 5 Fluorobenzoic Acid

Reactions of the Carboxylic Acid Group: Esterification, Amidation, and Reduction

The carboxylic acid group is a versatile functional group that readily participates in several fundamental organic transformations.

Esterification: Esterification, the conversion of a carboxylic acid to an ester, is a common and crucial reaction. For 3-n-Butoxy-5-fluorobenzoic acid, this can be achieved through various methods. The classic Fischer-Speier esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. rug.nlyoutube.com This is a reversible condensation reaction where water is eliminated. youtube.com

Modern methods offer milder conditions and higher efficiency. For instance, fluorinated aromatic carboxylic acids have been successfully esterified using methanol (B129727) with UiO-66-NH2 as a heterogeneous catalyst, significantly reducing reaction times compared to traditional methods like using a BF3·MeOH complex. rsc.orgresearchgate.net Other techniques employ coupling reagents like TFFH (N,N,N',N'-tetramethylfluoroformamidinium hexafluorophosphate) or catalysis by triphenylphosphine (B44618) oxide to facilitate ester formation, even with sterically hindered components. organic-chemistry.org

Method Reagents & Conditions Description Reference
Fischer-Speier EsterificationAlcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄), HeatA classic equilibrium-based method involving direct condensation of the carboxylic acid and an alcohol. rug.nlyoutube.com rug.nlyoutube.com
Heterogeneous CatalysisMethanol, UiO-66-NH₂ catalyst, 150°CA modern approach that reduces reaction times and simplifies catalyst removal, shown to be effective for fluorinated benzoic acids. rsc.orgresearchgate.net rsc.orgresearchgate.net
Coupling Agent-MediatedAlcohol, Coupling Reagent (e.g., TFFH), Base (e.g., N-methylimidazole)Provides high yields under mild conditions by activating the carboxylic acid group towards nucleophilic attack. organic-chemistry.org organic-chemistry.org
Benzyne-MediatedAlcohol, Benzyne (B1209423) precursorA method proceeding under mild conditions via nucleophilic addition of the carboxylic acid to an in situ generated benzyne intermediate, followed by transesterification. organic-chemistry.org organic-chemistry.org

Amidation: The synthesis of amides from this compound typically requires the activation of the carboxyl group to enhance its reactivity toward an amine nucleophile. A common laboratory approach is the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide. Alternatively, peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or triphenylphosphine oxide, can facilitate the direct condensation of the carboxylic acid with an amine, avoiding the need for the acyl chloride intermediate. organic-chemistry.org Benzyne-mediated amidation has also been reported as a viable method. organic-chemistry.org

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires strong reducing agents due to the low electrophilicity of the carboxyl carbon. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose, readily converting this compound to (3-butoxy-5-fluorophenyl)methanol. The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide.

Reactivity of the Aromatic Ring System: Substituent Effects on Electrophilic and Nucleophilic Aromatic Substitution

The reactivity of the benzene (B151609) ring in this compound towards substitution is controlled by the electronic properties of the existing substituents.

Substituent Effects on Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. youtube.com The rate and regioselectivity of this reaction are determined by the attached groups. masterorganicchemistry.com

n-Butoxy Group (-OC₄H₉): This is an activating group, meaning it increases the rate of EAS relative to benzene. The oxygen atom donates electron density to the ring via resonance, stabilizing the positively charged intermediate (the Wheland intermediate or sigma complex). mnstate.edulumenlearning.com It is an ortho, para-director.

Fluoro Group (-F): Halogens exhibit a dual effect. They are deactivating due to their strong inductive electron withdrawal but are ortho, para-directing because of their ability to donate a lone pair of electrons via resonance, which helps stabilize the carbocation intermediate when attack occurs at these positions. mnstate.edu

Carboxylic Acid Group (-COOH): This is a strongly deactivating group due to the electron-withdrawing nature of the carbonyl group through both induction and resonance. It is a meta-director. youtube.commnstate.edu

Substituent Effect on Rate Directing Influence Mechanism of Influence
-n-Butoxy (-OC₄H₉)Activatingortho, paraResonance donation (+R) > Inductive withdrawal (-I)
-Fluoro (-F)Deactivatingortho, paraInductive withdrawal (-I) > Resonance donation (+R)
-Carboxylic Acid (-COOH)Strongly DeactivatingmetaInductive withdrawal (-I) and Resonance withdrawal (-R)

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution involves the replacement of a leaving group on the aromatic ring by a nucleophile. libretexts.org This reaction is generally unfavorable for simple aryl halides but is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgyoutube.com

In this compound, the fluorine atom can potentially act as a leaving group. The ring is substituted with a deactivating carboxyl group and an activating butoxy group. The carboxyl group is meta to the fluorine, which does not effectively stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org The butoxy group is an electron-donating group, which further destabilizes the negatively charged intermediate required for NAS. Therefore, nucleophilic aromatic substitution of the fluorine atom is expected to be difficult and would likely require harsh reaction conditions or proceed through an alternative mechanism like an elimination-addition (benzyne) pathway under the influence of a very strong base. Studies on related compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, show that NAS of the fluorine atom is possible when the ring is sufficiently activated by powerful electron-withdrawing groups. beilstein-journals.orgbeilstein-journals.orgnih.gov

Mechanistic Studies of Key Transformations Involving this compound

Understanding the reaction mechanisms provides insight into how transformations occur at a molecular level.

Mechanism of Electrophilic Aromatic Substitution (EAS): The generally accepted mechanism for EAS proceeds in two steps. masterorganicchemistry.com

Attack on the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This is the slow, rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. masterorganicchemistry.comlumenlearning.com For this compound, the stability of this intermediate determines the position of attack, favoring substitution at positions that allow the positive charge to be delocalized onto the oxygen of the butoxy group.

Deprotonation: A base in the reaction mixture removes a proton from the sp³-hybridized carbon atom that bears the electrophile. This is a fast step that restores the aromatic π-system. masterorganicchemistry.com

Mechanism of Nucleophilic Aromatic Substitution (Addition-Elimination): Should conditions permit NAS, the reaction would likely follow a two-step addition-elimination pathway. libretexts.org

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine leaving group. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com This step is typically rate-determining.

Loss of Leaving Group: The aromaticity is restored by the expulsion of the fluoride (B91410) ion, yielding the final substitution product. libretexts.org

Photochemical and Thermal Reactivity of Fluorinated Benzoic Acid Structures

Photochemical Reactivity: Aromatic compounds can exhibit reactivity in their electronically excited states that differs significantly from their ground-state behavior. nih.gov Benzoic acids, in particular, have been shown to undergo photoinduced decarboxylative radical reactions. acs.org Under visible-light photoredox catalysis, an aryl radical can be generated via single-electron transfer and subsequent decarboxylation. acs.org This radical can then participate in various C-C bond-forming reactions. Therefore, this compound could potentially be converted into a 3-butoxy-5-fluorophenyl radical intermediate under photochemical conditions, opening pathways to products not accessible through traditional ionic reactions.

Thermal Reactivity: The thermal stability of benzoic acid and its derivatives has been investigated. While benzoic acid itself is stable up to 300°C, some of its derivatives undergo degradation at lower temperatures. nih.gov The primary thermal degradation pathway for benzoic acids in high-temperature water is decarboxylation. nih.gov For this compound, heating under subcritical water conditions would be expected to lead to decarboxylation, yielding 1-butoxy-3-fluorobenzene (B3362011) and carbon dioxide. The stability and degradation temperature would be influenced by the specific substituents on the ring.

Computational and Theoretical Studies on 3 N Butoxy 5 Fluorobenzoic Acid and Its Analogues

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govjaper.inumb.edunih.gov It is widely used in structure-based drug design to understand and predict the interactions between a ligand, such as 3-n-Butoxy-5-fluorobenzoic acid, and a biological target, typically a protein or enzyme. nih.govjaper.inumb.edunih.gov

While specific biomolecular targets for this compound have not been extensively reported, studies on analogous substituted benzoic acids suggest potential interactions with a variety of enzymes and receptors. For instance, benzoic acid derivatives have been investigated as inhibitors of enzymes like α-amylase, a key enzyme in carbohydrate digestion, and cyclooxygenase-2 (COX-2), which is involved in inflammation. japer.inmdpi.com Additionally, some substituted benzoic acids have shown affinity for anti-apoptotic proteins like Mcl-1 and Bfl-1, which are relevant targets in cancer therapy. nih.govacs.org

The binding affinity, often quantified by the binding energy (ΔG) or the inhibition constant (Ki), indicates the strength of the interaction between the ligand and its target. A more negative binding energy suggests a stronger and more favorable interaction. The binding mode describes the specific orientation and conformation of the ligand within the binding site of the target protein, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com

The n-butoxy group of this compound can participate in hydrophobic interactions within the binding pocket of a target protein, while the fluorine atom can form halogen bonds or other electrostatic interactions. The carboxylic acid moiety is a key feature, often forming crucial hydrogen bonds with amino acid residues in the active site.

To illustrate potential binding affinities, the following table presents hypothetical binding energies of this compound and its analogues with various potential biomolecular targets, based on data from related compounds.

CompoundPotential TargetPredicted Binding Energy (kcal/mol)Key Interactions
This compoundα-Amylase-6.8Hydrogen bonding with catalytic residues, hydrophobic interactions with the butoxy chain.
3-Methoxy-5-fluorobenzoic acidCOX-2-7.2Hydrogen bonds with the active site, interaction of the fluoro group with the protein backbone.
3-n-Butoxy-5-chlorobenzoic acidMcl-1-8.1Strong hydrophobic interactions, halogen bonding from the chloro group.
3-Ethoxy-5-fluorobenzoic acidBfl-1-7.5Hydrophobic pocket occupancy by the ethoxy group, hydrogen bonding via the carboxylate.

Note: The data in this table is illustrative and derived from studies on analogous compounds for predictive purposes.

Structure-based ligand design utilizes the three-dimensional structure of a target protein to design or modify ligands with improved binding affinity and selectivity. nih.gov By understanding the interactions between a ligand and its target at the atomic level, medicinal chemists can make rational modifications to the ligand's structure to enhance its therapeutic properties.

For this compound, several structural modifications could be explored to optimize its binding to a specific target. For example, the length and branching of the alkoxy chain could be altered to better fit into a hydrophobic pocket. The position and nature of the halogen substituent could also be varied to modulate electronic properties and introduce specific interactions like halogen bonding.

The following table outlines potential modifications to the this compound scaffold and the rationale behind these changes in the context of structure-based design.

ModificationRationaleExpected Impact on Binding
Varying the length of the n-alkoxy chain (e.g., ethoxy, propoxy, pentoxy)To optimize hydrophobic interactions within the binding pocket.Increased or decreased affinity depending on the size and shape of the hydrophobic pocket.
Introducing branching in the alkoxy chain (e.g., isobutoxy, sec-butoxy)To improve steric complementarity and introduce chirality.Potentially increased affinity and selectivity.
Changing the halogen substituent (e.g., Cl, Br) or adding more halogensTo modulate electronic effects and introduce stronger halogen bonds.May enhance binding affinity and alter selectivity.
Modifying the position of the substituents on the benzoic acid ringTo explore different binding orientations and interactions with the target.Could lead to the discovery of novel binding modes and improved affinity.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.govplos.org This method can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of known active compounds. nih.govplos.org

Starting with the this compound scaffold, virtual screening can be employed to identify novel chemotypes with similar or improved biological activity. In a structure-based approach, a library of compounds would be docked into the binding site of a relevant target, and the top-scoring compounds would be selected for further investigation. In a ligand-based approach, the physicochemical properties and shape of this compound would be used as a template to search for similar molecules in a database.

Recent studies have demonstrated the successful application of virtual screening to identify novel inhibitors from libraries of benzoic acid derivatives for various targets. nih.gov For example, a structure-based virtual screening of a large chemical database led to the identification of novel benzoic acid derivatives as inhibitors of Trypanosoma cruzi trans-sialidase, an important target for Chagas disease. nih.gov

Quantum Chemical Calculations (DFT, Ab Initio, Semi-Empirical Methods)

Quantum chemical calculations are powerful tools for investigating the electronic structure, reactivity, and conformational properties of molecules. bg.ac.rsnih.govmdpi.com Methods like Density Functional Theory (DFT), ab initio, and semi-empirical methods can provide valuable insights into the behavior of this compound and its analogues at the molecular level. bg.ac.rsnih.govmdpi.com

The electronic properties of this compound are influenced by the interplay of its substituents: the electron-donating n-butoxy group and the electron-withdrawing fluoro and carboxylic acid groups. DFT calculations can be used to predict various electronic descriptors that shed light on the molecule's reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical parameters. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

The n-butoxy group, being an electron-donating group, is expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing fluorine atom and carboxylic acid group will lower the LUMO energy, making the molecule more prone to nucleophilic attack. These competing effects create a unique electronic profile for this compound.

The following table presents hypothetical quantum chemical descriptors for this compound and related compounds, based on DFT calculations reported for similar structures. orientjchem.orgresearchgate.netnih.gov

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Benzoic Acid-7.5-1.56.02.1
3-Fluorobenzoic acid-7.8-1.86.02.5
3-Butoxybenzoic acid-7.2-1.35.92.3
This compound-7.6-1.75.92.8

Note: The data in this table is illustrative and based on general trends observed in substituted benzoic acids.

The biological activity of a molecule is often dependent on its three-dimensional conformation. For this compound, conformational flexibility arises primarily from the rotation around the C-O bond of the butoxy group and the C-C bond connecting the carboxylic acid to the benzene (B151609) ring.

Tautomerism, the interconversion of constitutional isomers, is generally not a significant consideration for the carboxylic acid group of this compound under typical physiological conditions. The carboxylic acid exists predominantly in its acidic form or as its conjugate base, the carboxylate anion, depending on the pH of the environment.

Prediction of Spectroscopic Properties

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules, providing a valuable complement to experimental data. For analogues of this compound, such as other substituted benzoic acids, DFT calculations have been successfully employed to predict their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. nih.govdergipark.org.tr

The process typically begins with the optimization of the molecule's ground state geometry. Using a functional such as B3LYP combined with a suitable basis set like 6-311++G(d,p), the vibrational frequencies can be calculated. nih.gov These frequencies correspond to the absorption bands in the IR spectrum. For instance, the characteristic broad O-H stretch of the carboxylic acid group is typically predicted in the 2500-3300 cm⁻¹ region, while the sharp C=O stretch is expected near 1700 cm⁻¹. stmarys-ca.edustmarys-ca.edu Aromatic C=C stretching vibrations are generally found between 1400 and 1600 cm⁻¹. stmarys-ca.edu

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.govdergipark.org.tr These calculations provide theoretical chemical shift values that can be correlated with experimental spectra to aid in signal assignment. For a molecule like this compound, theoretical predictions would be crucial in assigning the signals for the aromatic protons and carbons, as well as those of the n-butoxy group.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be determined through Time-Dependent DFT (TD-DFT) calculations, which also allow for the prediction of the UV-Vis absorption spectrum. nih.gov

Below is a hypothetical table of predicted spectroscopic data for this compound, based on computational studies of analogous compounds.

Spectroscopic Data Predicted Value
¹H NMR (ppm)
Aromatic CH7.0 - 7.5
OCH₂~4.0
CH₂1.7 - 1.8
CH₂1.4 - 1.5
CH₃~0.9
COOH12.0 - 13.0
¹³C NMR (ppm)
C=O~170
C-F~165 (d, ¹JCF ≈ 250 Hz)
C-O (aromatic)~160
C-COOH~135
CH (aromatic)105 - 120
OCH₂~70
CH₂~30
CH₂~20
CH₃~14
IR (cm⁻¹)
O-H (stretch)2500 - 3300 (broad)
C-H (aromatic)3000 - 3100
C-H (aliphatic)2850 - 2960
C=O (stretch)~1710
C=C (aromatic)1450 - 1600
C-O (stretch)1200 - 1300
C-F (stretch)1100 - 1200

Note: These values are illustrative and based on data from benzoic acid analogues. Actual experimental values may vary.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems, providing detailed information about the conformational landscape and intermolecular interactions of molecules like this compound. rsc.org These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of different conformations and their relative energies. youtube.com

For a flexible molecule such as this compound, which possesses a rotatable n-butoxy group and a carboxylic acid group, MD simulations can reveal the preferred spatial arrangements of these functional groups. The simulations can be performed in various environments, such as in a vacuum to study the intrinsic conformational preferences or in a solvent to investigate the influence of the surrounding medium on the molecular structure and dynamics. Classical molecular dynamics simulations have been used to study the aggregation of benzoic acid in different environments. rsc.org

Key insights that can be gained from MD simulations include:

Conformational Analysis: Identification of the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule might interact with biological targets.

Solvent Effects: How the presence of a solvent, such as water, influences the conformation and hydrogen bonding patterns of the carboxylic acid group.

Intermolecular Interactions: In simulations with multiple molecules, the nature and strength of intermolecular interactions, such as hydrogen bonding and van der Waals forces, can be characterized. This is crucial for understanding the properties of the compound in its condensed phases.

The results from MD simulations can be used to generate properties such as radial distribution functions, which describe the probability of finding another atom at a certain distance from a reference atom, and root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which quantify the stability and flexibility of the molecule over time.

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound Analogues

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling are powerful tools for establishing mathematical relationships between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.gov These models are widely used in drug discovery and materials science to predict the properties of new compounds and to guide the design of molecules with desired characteristics.

For analogues of this compound, QSAR and QSPR studies have been conducted to understand the structural requirements for various activities and properties. nih.govnih.gov The general workflow for a QSAR/QSPR study involves:

Data Collection: A dataset of structurally related compounds with experimentally measured activities or properties is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical information of a molecule, are calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity or property.

Model Validation: The predictive power of the model is rigorously assessed using various validation techniques, such as cross-validation and external validation.

For benzoic acid derivatives, QSAR studies have shown that properties like hydrophobicity (often represented by logP), molar refractivity, and electronic parameters can be important for their biological activity. nih.gov For instance, a hypothetical QSAR model for the toxicity of substituted benzoic acids might take the form of the following equation:

log(1/C) = β₀ + β₁logP + β₂pKa + β₃*ELUMO

Where C is the concentration required for a certain biological effect, logP is the logarithm of the octanol-water partition coefficient, pKa is the acid dissociation constant, and ELUMO is the energy of the lowest unoccupied molecular orbital. The coefficients (β) are determined through the regression analysis.

Below is an example of a data table that might be used in a QSAR study of benzoic acid analogues.

Compound logP pKa ELUMO (eV) Observed Activity (log(1/C)) Predicted Activity (log(1/C))
Benzoic acid1.874.20-0.53.53.6
4-Fluorobenzoic acid1.994.14-0.63.83.7
4-Chlorobenzoic acid2.653.98-0.84.24.1
4-Bromobenzoic acid2.803.97-0.94.44.3
4-Aminobenzoic acid0.734.92-0.22.93.0

Such models, once validated, can be used to predict the activity of untested compounds like this compound, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening.

No Publicly Available Research Data for this compound

Despite a comprehensive search of scientific and academic databases, no publicly available research studies detailing the in vitro and preclinical pharmacological investigations of the chemical compound this compound were found. Therefore, it is not possible to provide the detailed article as requested.

While the compound this compound is listed by several chemical suppliers, and its basic chemical information is available, there is a notable absence of published research on its biological effects. The required sections and subsections of the requested article, including enzyme inhibition studies, receptor binding assays, cellular mechanism of action, and target identification, presuppose the existence of a body of scientific literature that does not appear to exist for this specific molecule.

The search for information was conducted using targeted queries for each of the outlined sections, including:

"this compound" enzyme inhibition

"this compound" receptor binding

"this compound" cellular assays

"this compound" target identification

These searches confirmed the compound's existence and its availability for purchase, but yielded no peer-reviewed articles, patents, or other scientific reports detailing its pharmacological properties. Consequently, the creation of an authoritative and scientifically accurate article with detailed research findings and data tables is not feasible.

It is possible that research on this compound is proprietary and has not been published, or that it is a relatively new or niche chemical that has not yet been a subject of significant biological investigation.

Compound Information:

In Vitro and Preclinical Pharmacological Investigations of 3 N Butoxy 5 Fluorobenzoic Acid Derivatives

Preclinical Pharmacological Efficacy in Relevant in vitro and in vivo Disease Models (excluding clinical trials)

Currently, there is a notable lack of publicly available scientific literature detailing the preclinical pharmacological efficacy of 3-n-Butoxy-5-fluorobenzoic acid and its derivatives in relevant in vitro and in vivo disease models. Extensive searches of scholarly databases have not yielded specific studies that investigate the therapeutic potential of this particular class of compounds in areas such as cancer, inflammation, or other disease states.

While research exists on various other substituted benzoic acid derivatives, some of which have demonstrated biological activities, this information is not directly applicable to the 3-n-butoxy-5-fluoro substitution pattern. The unique combination of a butoxy group and a fluorine atom at the 3 and 5 positions of the benzoic acid ring, respectively, would be expected to confer specific physicochemical and pharmacological properties that cannot be reliably predicted from studies on other analogues.

Therefore, without dedicated preclinical studies on this compound derivatives, it is not possible to provide data on their efficacy in any disease models.

In Vitro Metabolism and Biotransformation Pathways of this compound Derivatives

Similar to the lack of efficacy data, there is no specific information available in the current scientific literature regarding the in vitro metabolism and biotransformation pathways of this compound and its derivatives. Studies using human liver microsomes or other in vitro systems to elucidate the metabolic fate of this specific compound class have not been published.

In general, the metabolism of substituted benzoic acids can involve several biotransformation reactions. Phase I reactions may include hydroxylation of the alkyl chain or the aromatic ring, as well as O-dealkylation of the butoxy group. Phase II reactions typically involve conjugation of the carboxylic acid moiety with endogenous molecules such as glucuronic acid or glycine. The presence and position of the fluorine atom can also influence metabolic pathways, potentially by blocking sites of metabolism or altering the electronic properties of the molecule.

However, these are general principles, and the specific metabolic profile of this compound derivatives can only be determined through experimental investigation. Without such studies, any discussion of their biotransformation remains speculative.

Medicinal Chemistry and Scaffold Engineering Strategies for 3 N Butoxy 5 Fluorobenzoic Acid

Scaffold Hopping and Bioisosteric Replacements of the Benzoic Acid Moiety

Scaffold hopping is a key strategy in medicinal chemistry to identify novel, structurally distinct compounds that retain similar biological activity to a known active molecule. nih.govuniroma1.it This approach can lead to compounds with improved properties, such as enhanced metabolic stability or better selectivity. rsc.orgresearchgate.net For a molecule like 3-n-Butoxy-5-fluorobenzoic acid, scaffold hopping could involve replacing the central phenyl ring with other aromatic or non-aromatic systems while maintaining the key interaction points.

Bioisosteric replacement of the carboxylic acid group is a common tactic to address issues like poor membrane permeability, metabolic instability, or toxicity, while preserving the essential acidic character required for target binding. nih.gov The carboxylic acid moiety of this compound can be replaced by a variety of functional groups with similar pKa values and steric properties. acs.org

Table 1: Potential Bioisosteric Replacements for the Carboxylic Acid Moiety of this compound

Original MoietyBioisosteric ReplacementRationale for ReplacementPotential Advantages
Carboxylic AcidTetrazoleSimilar acidity and planar geometry to the carboxylate group. drughunter.comIncreased lipophilicity, which can improve cell permeability. nih.gov
Carboxylic AcidAcyl SulfonamideMimics the hydrogen bonding pattern of a carboxylic acid. drughunter.comCan enhance binding affinity and metabolic stability. drughunter.com
Carboxylic AcidHydroxamic AcidModerately acidic and a strong metal chelator. nih.govCan introduce new binding interactions with the target protein. nih.gov
Carboxylic AcidSquaric Acid DerivativesAcidic properties with a different structural arrangement. acs.orgMay alter selectivity and pharmacokinetic profile.

Prodrug Design and Activation Mechanisms Utilizing the this compound Core

Prodrugs are inactive or less active derivatives of a drug molecule that undergo transformation in the body to release the active parent drug. nih.govnih.gov This strategy is often employed to improve properties such as solubility, stability, and bioavailability. ijpcbs.com For this compound, the carboxylic acid group is an ideal handle for prodrug modification, typically through esterification. scirp.org

The activation mechanism for such ester prodrugs usually involves hydrolysis by ubiquitous esterase enzymes present in the blood and various tissues. rutgers.edu The rate of hydrolysis can be tuned by modifying the nature of the alcohol used to form the ester. rutgers.edu

Table 2: Hypothetical Prodrugs of this compound and Their Activation

Prodrug Moiety (Ester)LinkageActivation MechanismExpected Outcome
Ethyl EsterEsterEnzymatic hydrolysis by carboxylesterases. scirp.orgIncreased lipophilicity for enhanced oral absorption. rutgers.edu
Glycolamide EsterEsterTwo-step activation: initial esterase hydrolysis followed by spontaneous cleavage. scirp.orgPotentially faster and more efficient drug release.
Amino Acid EsterEsterCan be designed for targeted release via specific peptidases or transporters. acs.orgMay offer tumor-targeting capabilities if stabilized in an acidic environment. acs.org
Phosphate EsterEsterHydrolysis by alkaline phosphatases. mdpi.comnih.govSignificantly improved water solubility for intravenous formulations. mdpi.comnih.gov

Library Design and High-Throughput Screening (HTS) of this compound Analogues for Lead Discovery

Combinatorial chemistry allows for the rapid synthesis of a large number of structurally related compounds, known as a library. acs.orgnih.gov A library based on the this compound scaffold can be designed to explore the structure-activity relationships (SAR) around this core. The design principle involves a fixed scaffold with several points of diversification where different chemical groups can be introduced. drugdesign.org

High-throughput screening (HTS) is then used to rapidly assess the biological activity of these large libraries of compounds. nih.gov Techniques such as affinity-based liquid chromatography-mass spectrometry (LC-MS) can be employed for efficient screening of fragment libraries. nih.gov

Table 3: Exemplary Combinatorial Library Design for this compound Analogues

ScaffoldR1 (Position 3)R2 (Position 5)R3 (Carboxylic Acid Modification)
Benzoic Acidn-ButoxyFluoroAmide
Benzoic AcidPropoxyChloroEster
Benzoic AcidPentyloxyBromoSulfonamide
Benzoic AcidBenzyloxyCyanoTetrazole

Development of this compound as a Privileged Scaffold for Novel Bioactive Compounds

A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. nih.govbenthamscience.com The benzoic acid scaffold itself is considered a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. researchgate.netnih.govpreprints.org The specific substitution pattern of this compound, with its electron-donating alkoxy group and electron-withdrawing fluorine atom, presents a unique electronic and steric profile that could be exploited for developing novel bioactive compounds.

The development of this scaffold would involve synthesizing a diverse library of analogues and screening them against a wide range of biological targets to identify new therapeutic applications.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. gardp.org For derivatives of this compound, SAR studies would systematically explore the impact of modifying the n-butoxy group, the fluorine substituent, and the carboxylic acid moiety.

Table 4: Hypothetical SAR Findings for this compound Derivatives

ModificationPositionObservationInterpretation
Chain length of alkoxy group3Increasing or decreasing the length of the alkyl chain from n-butyl leads to a decrease in activity.The n-butoxy group provides an optimal balance of lipophilicity and steric fit for the binding pocket.
Position of fluoro group2, 4, 5, 6Moving the fluorine to other positions on the ring reduces potency.The specific placement at position 5 is crucial for a key hydrogen bond or electronic interaction with the target.
Replacement of fluoro group5Substitution with a chloro or methyl group diminishes activity.The high electronegativity and small size of fluorine are essential for the observed biological effect.
Esterification of carboxylic acid1Conversion to a methyl ester abolishes activity.The acidic proton of the carboxylic acid is critical for a salt bridge interaction with a basic residue in the target protein.

Electron-donating groups like the alkoxy group at the meta position can influence the regioselectivity of certain reactions, which is a key consideration in the synthesis of new derivatives. mdpi.com Conversely, electron-withdrawing groups such as the fluorine atom tend to increase the acidity of the benzoic acid. libretexts.org The interplay of these electronic effects is a central theme in the SAR of substituted benzoic acids. youtube.com

Advanced Analytical and Spectroscopic Characterization of 3 N Butoxy 5 Fluorobenzoic Acid and Its Synthesized Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 3-n-butoxy-5-fluorobenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be utilized to confirm its structural integrity. While specific experimental data for this compound is not publicly available, the expected spectral features can be predicted based on data from structurally similar compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons and the n-butoxy group. The aromatic region would likely show three signals. The proton at the C2 position, being ortho to the carboxylic acid group, would appear as a triplet of doublets. The proton at the C4 position, situated between the fluorine and butoxy groups, would likely be a triplet of doublets. The proton at the C6 position, ortho to both the carboxylic acid and the fluorine atom, would present as a doublet of doublets. The n-butoxy group protons would appear as a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the oxygen atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would resonate at the most downfield chemical shift. The aromatic carbons would show distinct signals, with their chemical shifts influenced by the fluorine and butoxy substituents. The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant. The four carbons of the n-butoxy group would also be clearly distinguishable.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated organic compounds. For this compound, a single resonance is expected for the fluorine atom. The chemical shift of this signal would be indicative of the electronic environment around the fluorine atom on the benzene (B151609) ring. Based on data for 3-fluorobenzoic acid, the chemical shift is expected to be in the typical range for an aryl fluoride (B91410). nih.govucsb.edu

Predicted NMR Data for this compound:

Table 1: Predicted ¹H NMR Spectral Data

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H-27.6 - 7.8tJ(H,H) ≈ 2.5, J(H,F) ≈ 2.5
H-47.1 - 7.3tJ(H,H) ≈ 2.5, J(H,F) ≈ 9.0
H-67.4 - 7.6ddJ(H,H) ≈ 2.5, J(H,F) ≈ 2.5
O-CH ₂-CH₂-CH₂-CH₃4.0 - 4.2tJ(H,H) ≈ 6.5
O-CH₂-CH ₂-CH₂-CH₃1.7 - 1.9m
O-CH₂-CH₂-CH ₂-CH₃1.4 - 1.6m
O-CH₂-CH₂-CH₂-CH0.9 - 1.1tJ(H,H) ≈ 7.4
COOH12.0 - 13.0br s

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Assignment Predicted Chemical Shift (ppm) Predicted C-F Coupling (Hz)
C=O165 - 170
C-1132 - 134d, J ≈ 3
C-2115 - 117d, J ≈ 8
C-3160 - 162d, J ≈ 245
C-4108 - 110d, J ≈ 23
C-5162 - 164d, J ≈ 10
C-6110 - 112d, J ≈ 25
O -CH₂68 - 70
O-C H₂-CH₂30 - 32
O-CH₂-C H₂-CH₃19 - 21
O-CH₂-CH₂-C H₃13 - 15

Table 3: Predicted ¹⁹F NMR Spectral Data

Fluorine Assignment Predicted Chemical Shift (ppm)
Ar-F -110 to -115

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer. A strong carbonyl (C=O) stretching vibration should appear around 1700 cm⁻¹. The C-O stretching of the ether linkage is expected in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C-F stretching vibration will likely be observed in the 1300-1100 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring stretching vibrations are typically strong in the Raman spectrum, appearing in the 1600-1500 cm⁻¹ region. The symmetric stretching of the butoxy group and the C-F bond would also be observable.

Table 4: Predicted IR and Raman Vibrational Frequencies

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
O-H stretch (Carboxylic acid)2500-3300 (broad)Weak
Aromatic C-H stretch3000-3100Strong
Aliphatic C-H stretch2850-2960Strong
C=O stretch (Carboxylic acid)1680-1710Moderate
Aromatic C=C stretch1580-1620, 1450-1520Strong
C-O-C stretch (Ether)1200-1260 (asymmetric), 1020-1080 (symmetric)Moderate
C-F stretch1100-1300Moderate

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Determination (HRMS, MS/MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of this compound, which allows for the unambiguous determination of its elemental composition. For a similar compound, 3-(tert-butoxy)-5-fluorobenzoic acid (C₁₁H₁₃FO₃), the predicted monoisotopic mass is 212.08487 Da.

Tandem Mass Spectrometry (MS/MS): MS/MS analysis involves the fragmentation of the molecular ion to provide structural information. The fragmentation of this compound would likely involve the loss of the butoxy group, the carboxylic acid group, and potentially cleavage of the butyl chain. The fragmentation pattern would be crucial for confirming the connectivity of the atoms within the molecule.

Table 5: Predicted HRMS and Major MS/MS Fragments

Ion Formula Predicted m/z Description
[M+H]⁺C₁₁H₁₄FO₃⁺213.0921Protonated molecular ion
[M-H]⁻C₁₁H₁₂FO₃⁻211.0775Deprotonated molecular ion
[M-C₄H₉]⁺C₇H₅FO₃⁺156.0217Loss of butyl radical
[M-OC₄H₉]⁺C₇H₅O₂⁺121.0284Loss of butoxy radical
[M-COOH]⁺C₁₀H₁₃FO⁺168.0945Loss of carboxylic acid group

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. For a crystalline sample of this compound, single-crystal X-ray diffraction would reveal the precise arrangement of atoms. It is expected that the benzoic acid moieties would form hydrogen-bonded dimers, a common structural motif for carboxylic acids in the solid state. The conformation of the n-butoxy chain and its orientation relative to the aromatic ring would also be determined.

While no experimental crystal structure is available for this compound, analysis of related structures, such as 3,5-difluorobenzoic acid, shows the formation of dimers stabilized by hydrogen bonds between the carboxyl groups.

Chromatographic Methods for Purity Assessment, Isolation, and Quantification (HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of synthesized compounds, isolating them from reaction mixtures, and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be the method of choice for analyzing the purity of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid like formic acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid, would likely provide good separation. The retention time of the compound would be characteristic under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the carboxylic acid group to a more volatile ester, for example, a methyl or trimethylsilyl (B98337) ester, would likely be necessary. researchgate.net This would allow for the separation of the compound from any non-polar impurities and provide mass spectral data for identification. The retention time and the mass spectrum would serve as two independent parameters for the identification and quantification of the analyte.

Advanced Hyphenated Techniques for Complex Mixture Analysis

For the analysis of complex mixtures containing this compound and its analogues or metabolites, advanced hyphenated techniques are employed. These techniques combine the separation power of chromatography with the detection capabilities of spectroscopy.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a highly sensitive and selective technique for the analysis of complex mixtures. It allows for the separation of components by LC, followed by their detection and structural elucidation by MS/MS. This would be particularly useful for identifying and quantifying the parent compound and its metabolites in biological matrices.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): LC-NMR combines HPLC separation with NMR detection. This technique allows for the direct acquisition of NMR spectra of separated components, providing detailed structural information without the need for off-line isolation.

GC-IR (Gas Chromatography-Infrared Spectroscopy): This technique couples the separation capabilities of GC with the functional group identification power of IR spectroscopy. It can provide complementary information to GC-MS, especially for distinguishing between isomers that may have similar mass spectra but different IR spectra.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-n-Butoxy-5-fluorobenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura cross-coupling can introduce the butoxy group to a fluorobenzoic acid precursor using palladium catalysts (e.g., PdCl₂) and optimized solvent systems (e.g., DMF/water mixtures). Reaction temperature (80–120°C) and base selection (e.g., Na₂CO₃) critically affect yield and purity . Fluorination steps may employ reagents like Selectfluor™ under anhydrous conditions to minimize side reactions .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., fluorine-induced splitting patterns).
  • IR : Stretching frequencies for carboxylic acid (1700–1725 cm1^{-1}) and ether (C-O, ~1250 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+^+ peak). Cross-reference with databases like PubChem or NIST for validation .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in airtight containers at room temperature (RT) or 2–8°C, protected from light and moisture. Degradation risks include hydrolysis of the ester/ether groups and decarboxylation under prolonged heat exposure .

Advanced Research Questions

Q. How can researchers optimize fluorination efficiency while minimizing byproduct formation?

  • Methodological Answer : Use kinetic studies to identify rate-limiting steps. For example, fluorination with KF in polar aprotic solvents (e.g., DMSO) at controlled temperatures (60–80°C) reduces competing elimination reactions. Monitor by HPLC and employ scavengers (e.g., molecular sieves) to sequester reactive intermediates .

Q. What strategies address contradictory bioactivity data in enzyme inhibition studies?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., pH, ionic strength) or impurities. Validate results via:

  • Dose-Response Curves : Ensure linearity across concentrations.
  • Orthogonal Assays : Compare fluorescence-based and SPR (surface plasmon resonance) data.
  • Purity Checks : Use LC-MS to rule out degradation products .

Q. How can computational modeling guide the design of derivatives for drug discovery?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., cyclooxygenase-2). Pair with QSAR (quantitative structure-activity relationship) models to correlate substituent effects (e.g., electron-withdrawing fluorine) with activity. Validate predictions via synthetic analogs and in vitro assays .

Q. What analytical methods resolve challenges in quantifying trace impurities?

  • Methodological Answer : Use UPLC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). For halogenated impurities, ICP-MS provides sensitive detection of fluorine/chlorine content. Calibrate against certified reference materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.